molecular formula C20H23N3O5S B2763060 N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-94-9

N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2763060
CAS RN: 872880-94-9
M. Wt: 417.48
InChI Key: BMEZFQFSDNDFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide backbone, with the benzyl, phenylsulfonyl, and oxazinan groups providing additional complexity. These groups could potentially influence the compound’s reactivity and physical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, oxalamides are typically solid at room temperature, and they may exhibit hydrogen bonding due to the presence of the amide group .

Scientific Research Applications

Antimalarial and Antiviral Applications

A study highlighted the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, which are structurally related to N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, showing significant antimalarial activity. These compounds, including aminothiazole, aminooxazole, and other derivatives, exhibited in vitro antimalarial activity with IC50 values of <30µM. Additionally, molecular docking studies revealed these compounds' small energy affinity against key proteins in Plasmodium species, suggesting potential applications in developing antimalarial drugs. Further, the docking on main protease (SARS-CoV-2) indicated potential antiviral applications (Fahim & Ismael, 2021).

Organic Synthesis and Material Science

Research into the synthesis of sulfonated benzo[d][1,3]oxazines from N-(2-vinylphenyl)amides and thiols using a K2S2O8-activated charcoal mixture demonstrates the versatility of sulfonamide derivatives in organic synthesis. This study showcases a novel method for producing sulfone-containing heterocycles, highlighting the chemical's potential in synthesizing complex organic molecules and materials with unique properties (Natarajan, Priya, & Chuskit, 2021).

Insecticide Development

Another study presented flubendiamide, a novel class of insecticide with a unique chemical structure featuring sulfonamide groups, demonstrating extremely strong insecticidal activity against lepidopterous pests. This suggests the potential use of N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide derivatives in developing new insecticides with novel modes of action (Tohnishi et al., 2005).

Antidepressant Metabolism

A study on the oxidative metabolism of Lu AA21004, a novel antidepressant, highlights the role of sulfonamide derivatives in drug metabolism. This research provides insight into the metabolic pathways of sulfonamide-containing drugs, which could inform the design of drugs with optimized pharmacokinetic properties (Hvenegaard et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s not possible to provide a mechanism of action.

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-benzyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-19(21-14-16-8-3-1-4-9-16)20(25)22-15-18-23(12-7-13-28-18)29(26,27)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEZFQFSDNDFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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